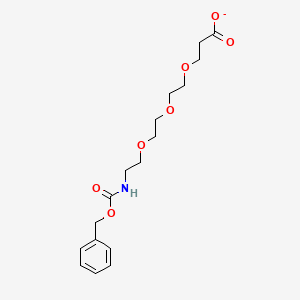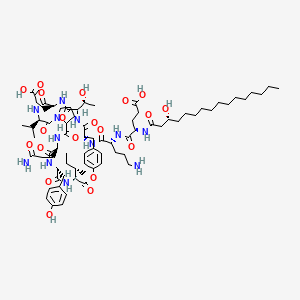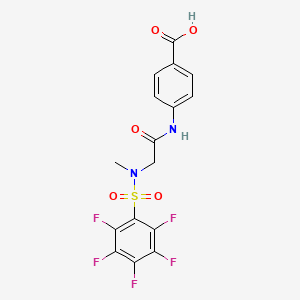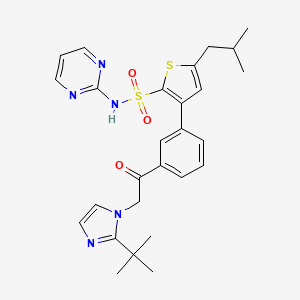
AT2 receptor ligand-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AT2 receptor ligand-1 is a compound that interacts specifically with the angiotensin II type 2 receptor. This receptor is part of the renin-angiotensin system, which plays a crucial role in regulating blood pressure, fluid balance, and various other physiological processes . The AT2 receptor has been identified as a potential therapeutic target for various diseases, including cardiovascular, renal, and metabolic disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AT2 receptor ligand-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes may involve the use of peptide synthesis techniques, as the ligand often mimics the structure of angiotensin peptides . Reaction conditions often include the use of protecting groups to ensure selective reactions at specific sites on the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis using automated synthesizers. The process includes the sequential addition of amino acids to a growing peptide chain, followed by purification steps such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
AT2 receptor ligand-1 can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific functional groups on the ligand, potentially altering its binding affinity to the receptor.
Reduction: Reduction reactions can be used to convert disulfide bonds to thiols, which may be important for the ligand’s activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing the ligand’s selectivity and potency.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure the desired chemical transformations .
Major Products
The major products formed from these reactions are typically modified versions of the original ligand, with changes in functional groups that can enhance or reduce its activity at the AT2 receptor .
Scientific Research Applications
AT2 receptor ligand-1 has a wide range of scientific research applications:
Mechanism of Action
AT2 receptor ligand-1 exerts its effects by binding to the AT2 receptor, a G-protein coupled receptor. Upon binding, it activates specific intracellular signaling pathways, including the activation of tyrosine phosphatases and the inhibition of certain kinases . This leads to various physiological effects, such as vasodilation, anti-inflammatory responses, and tissue repair .
Comparison with Similar Compounds
Similar Compounds
Angiotensin II: The natural ligand for the AT2 receptor, but with broader effects on the renin-angiotensin system.
Compound 21: A selective AT2 receptor agonist currently in clinical trials for idiopathic pulmonary fibrosis.
PD123319: Another AT2 receptor antagonist used in research to study the receptor’s function.
Uniqueness
AT2 receptor ligand-1 is unique in its high selectivity and affinity for the AT2 receptor, making it a valuable tool for studying the specific effects of AT2 receptor activation without the confounding effects of AT1 receptor activation .
Properties
Molecular Formula |
C27H31N5O3S2 |
|---|---|
Molecular Weight |
537.7 g/mol |
IUPAC Name |
3-[3-[2-(2-tert-butylimidazol-1-yl)acetyl]phenyl]-5-(2-methylpropyl)-N-pyrimidin-2-ylthiophene-2-sulfonamide |
InChI |
InChI=1S/C27H31N5O3S2/c1-18(2)14-21-16-22(24(36-21)37(34,35)31-26-29-10-7-11-30-26)19-8-6-9-20(15-19)23(33)17-32-13-12-28-25(32)27(3,4)5/h6-13,15-16,18H,14,17H2,1-5H3,(H,29,30,31) |
InChI Key |
VVDMNYKDRYOQME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC(=C(S1)S(=O)(=O)NC2=NC=CC=N2)C3=CC(=CC=C3)C(=O)CN4C=CN=C4C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


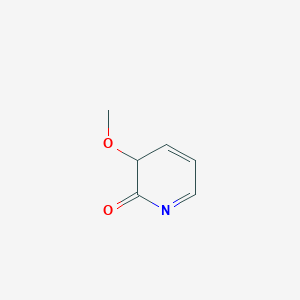

![5-cyclopropyl-N-[[2-methoxy-3-[[4-(4-methylsulfonylpiperazine-1-carbonyl)phenyl]methoxy]phenyl]methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B12364326.png)
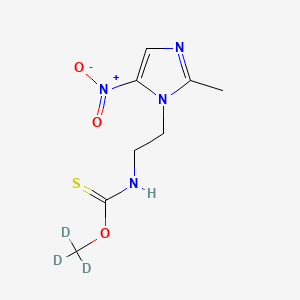

![dipotassium;[13-[5-(3-azidopropylcarbamoyl)-2-carboxyphenyl]-7,7,19,19-tetramethyl-17-(sulfonatomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate](/img/structure/B12364338.png)
![2,6-difluoro-N-[2-fluoro-3-[5-[2-[(6-morpholin-4-ylpyridin-3-yl)amino]pyrimidin-4-yl]-2-propan-2-yl-1,3-thiazol-4-yl]phenyl]benzenesulfonamide](/img/structure/B12364345.png)
![(1R,10R)-N-[(4-chlorophenyl)methyl]-N-methyl-13-(4-nitrophenyl)sulfonyl-12-oxa-4,5,8,13-tetrazatricyclo[8.2.1.02,7]trideca-2,4,6-trien-3-amine](/img/structure/B12364354.png)

